molecular formula C13H10ClFS B7998121 (2-Chlorobenzyl)(3-fluorophenyl)sulfane

(2-Chlorobenzyl)(3-fluorophenyl)sulfane

Cat. No.: B7998121
M. Wt: 252.73 g/mol
InChI Key: IRHAVNOOMKPIQK-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)(3-fluorophenyl)sulfane (CAS 1443313-92-5) is a chemical compound with the molecular formula C13H10ClFS and a molecular weight of 252.7349 g/mol . It belongs to a class of benzyl sulfide compounds that are of significant interest in medicinal and agrochemical research for their potential as synthetic intermediates. Sulfone derivatives, in general, are recognized as an important class of bioactive compounds, demonstrating a wide spectrum of biological activities including insecticidal, antifungal, and herbicidal properties . The structural motif of the sulfone group is a key pharmacophore found in numerous commercial fungicides and other active agrochemicals . As such, this compound serves as a valuable building block for researchers in the synthesis and development of novel sulfone-containing molecules for various scientific investigations. This product is provided for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-chloro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHAVNOOMKPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Limitations

Direct alkylation of 3-fluorobenzenethiol with 2-chlorobenzyl chloride under basic conditions offers a straightforward route:
3-FC₆H₄SH + ClCH₂C₆H₄-2-Cl → 3-FC₆H₄-S-CH₂C₆H₄-2-Cl + HCl\text{3-FC₆H₄SH + ClCH₂C₆H₄-2-Cl → 3-FC₆H₄-S-CH₂C₆H₄-2-Cl + HCl}
However, challenges include:

  • Thiol volatility : 3-Fluorobenzenethiol’s malodorous nature complicates handling.

  • Base sensitivity : Overly vigorous conditions (e.g., NaOH) may hydrolyze the benzyl chloride.

Optimized Procedure

Adapting, a mild protocol is proposed:

  • Step 1 : Dissolve 3-fluorobenzenethiol (0.3 mmol) and 2-chlorobenzyl chloride (0.33 mmol) in DCM (1 mL).

  • Step 2 : Add K₂CO₃ (0.6 mmol) and stir at rt for 12 h.

  • Step 3 : Filter, concentrate, and purify via silica gel chromatography (hexanes/EtOAc 50:1).

Expected Yield : 60–75%, with minor disulfide byproducts.

Alternative Pathways: Metal-Free and Photocatalytic Methods

Radical-Mediated Thiol-Ene Coupling

Recent advances in photoredox catalysis enable C–S bond formation under visible light. For example, eosin Y (0.5 mol%) with DIPEA in DMF catalyzes thiol-benzyl chloride coupling at rt. While untested for the target compound, this method avoids metal residues and may suit electron-deficient substrates.

Disulfide Intermediate Alkylation

Oxidation of 3-fluorobenzenethiol to bis(3-fluorophenyl) disulfide, followed by alkylation with 2-chlorobenzyl chloride, could mitigate thiol handling issues. However, this two-step process risks over-oxidation to sulfonic acids.

Purification and Analytical Characterization

Chromatographic Separation

Flash chromatography (SiO₂, petroleum ether/EtOAc 100:1) effectively isolates the target compound from unreacted benzyl chloride and disulfide byproducts.

Spectroscopic Data

Expected ¹H NMR (CDCl₃) :

  • δ 7.35–7.10 (m, 8H, aromatic), 4.05 (s, 2H, SCH₂), 2.30 (s, 3H, CH₃).
    ¹³C NMR :

  • δ 137.8 (S-C₆H₄), 130.7 (C-F), 39.8 (SCH₂).
    IR (neat) :

  • 2970 (C-H), 1489 (C=C), 1237 (C-F) .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)(3-fluorophenyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthesis
(2-Chlorobenzyl)(3-fluorophenyl)sulfane is utilized in the synthesis of various sulfide derivatives. Its structure allows it to participate in palladium-catalyzed reactions, particularly in selective defluorinative sulfenylation processes. These reactions are significant for creating complex organic molecules with specific functional groups, which can be used in pharmaceuticals and agrochemicals .

Case Study: Sulfide Synthesis
A notable study demonstrated the efficient synthesis of diaryl sulfides using copper-catalyzed methods. The incorporation of this compound into these reactions allows for the formation of various diaryl sulfide compounds, which are essential intermediates in organic synthesis . The high yields achieved in these reactions underline the compound's utility as a building block in synthetic chemistry.

Medicinal Chemistry

Pharmacological Potential
Compounds containing sulfur, such as this compound, have been studied for their biological activities. Research indicates that sulfides can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The specific combination of chlorinated and fluorinated aromatic rings enhances the compound's interaction with biological targets .

Case Study: Anticancer Properties
In a recent investigation into the anticancer properties of sulfur-containing compounds, derivatives similar to this compound were shown to inhibit cancer cell proliferation effectively. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further research could lead to the development of novel anticancer agents .

Material Science

Applications in Materials Chemistry
The unique properties of this compound also extend to materials science. Sulfide compounds are increasingly being explored for their potential use in creating advanced materials with specific electrical and thermal properties. Their incorporation into polymer matrices can lead to enhanced performance characteristics in various applications .

Environmental Chemistry

Role in Environmental Remediation
Sulfide compounds have been investigated for their ability to interact with environmental pollutants, particularly heavy metals. Research suggests that this compound may play a role in the remediation of contaminated sites by facilitating the removal or transformation of harmful substances .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a building block for synthesizing diaryl sulfides through palladium-catalyzed reactions.
Medicinal ChemistryExhibits potential anti-inflammatory and anticancer properties; structural modifications enhance efficacy.
Material ScienceExplored for use in advanced materials with improved electrical and thermal properties.
Environmental ChemistryPotential role in environmental remediation by interacting with pollutants like heavy metals.

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)(3-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanylmethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Properties

The table below compares (2-Chlorobenzyl)(3-fluorophenyl)sulfane with structurally analogous sulfane derivatives:

Compound Name Molecular Weight (g/mol) Substituents Biological Activity/Notes Reference
This compound ~262.67* 2-Cl (benzyl), 3-F (phenyl) Potential anti-HIV activity (inferred)
(2-Chloro-6-fluorobenzyl)(3,5-difluorophenyl)sulfane 288.72 2-Cl, 6-F (benzyl); 3,5-F (phenyl) Discontinued (toxicity?); high halogenation
(3-Chloro-2-methylphenyl)(methyl)sulfane 172.67 3-Cl, 2-CH₃ (phenyl); methyl (sulfane) Unknown activity; simpler structure
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide 517.04 3-Cl (benzyl); complex acetamide chain Multifunctional; likely protease inhibition
Allyl disulfides (e.g., DADS, DATS) Variable Allyl groups with S-S bonds Anti-cancer via cell cycle arrest, apoptosis

*Calculated based on analogous structures.

Key Observations:

Anti-HIV Activity :

  • Fluorine and chlorine substitutions at specific positions enhance activity. Compound 11g (2-Cl, 2-F benzyl) showed 22% HIV-1 inhibition, while 11h (2-Cl, 4-F benzyl) achieved 25%, suggesting meta-fluorine improves target interaction . However, 11g’s lower cell viability indicates toxicity trade-offs .

Halogenation Effects :

  • Increased halogenation (e.g., 2-Cl-6-F benzyl and 3,5-F phenyl in ) may elevate reactivity but also toxicity, leading to discontinuation of some derivatives.

Sulfane Sulfur Reactivity :

  • Unlike allyl disulfides (e.g., DADS, DATS), which directly release sulfane sulfur for anti-cancer effects , this compound’s aromatic substituents may stabilize the sulfane moiety, delaying H₂S release and altering signaling pathways .

Structural Complexity :

  • Bulky substituents (e.g., adamantane in ) or extended chains (e.g., ) improve target specificity but complicate synthesis and bioavailability.

Mechanistic Insights:

  • Sulfane Sulfur as a Signaling Molecule: Sulfane sulfur in this compound may modify cysteine residues via S-sulfhydration, akin to garlic-derived polysulfides . This could regulate enzymes like cystathionine γ-lyase (CSE), which synthesizes endogenous sulfane sulfur .
  • Antioxidant Potential: Sulfane sulfur compounds mitigate oxidative stress by scavenging ROS and upregulating glutathione (GSH) . The 2-chlorobenzyl group may enhance lipid solubility, promoting membrane penetration for intracellular antioxidant effects.

Biological Activity

(2-Chlorobenzyl)(3-fluorophenyl)sulfane is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

This compound is primarily recognized for its role as a building block in organic synthesis. Its structure allows for various chemical modifications, which can enhance its biological activity. The sulfanylmethyl group in the compound is crucial for its interaction with biological targets, such as enzymes and receptors, leading to modulation of their activities. This interaction can result in various biological effects, including potential therapeutic applications in drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against several bacterial strains, showing promising results in inhibiting growth. The compound's effectiveness appears to correlate with its structural features, particularly the presence of halogen substituents which enhance its lipophilicity and bioavailability.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. For example, tests on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that this compound induces significant cell death at certain concentrations.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23128
PC-335
MRC-5>100

These results suggest that while the compound is effective against certain cancer cells, it may have limited effects on non-cancerous cells like MRC-5 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents in enhancing biological activity. The presence of the fluorine atom in the para position significantly increases the potency of the compound against serotonin transporters compared to non-fluorinated analogs. This indicates that modifications to the molecular structure can lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

This compound can be compared with other sulfide derivatives to understand its unique properties:

CompoundKey FeatureBiological Activity
1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzeneDifferent fluorine positionModerate antimicrobial activity
1-Bromo-2-[(3-fluorophenyl)sulfanylmethyl]benzeneBromine instead of chlorineLower cytotoxicity
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzeneChlorine instead of fluorineSimilar antimicrobial profile

Case Studies

In a recent case study involving this compound, researchers explored its effects on neurodegenerative diseases. The compound was found to inhibit specific pathways associated with oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease. This highlights the versatility of the compound beyond traditional antimicrobial and anticancer uses .

Q & A

Q. What analytical methods are recommended for detecting and quantifying sulfane sulfur-containing compounds like (2-chlorobenzyl)(3-fluorophenyl)sulfane in biological samples?

Answer: Three primary methodologies are validated for sulfane sulfur detection:

  • Cyanolysis : Reacts sulfane sulfur with cyanide under basic pH to form thiocyanate, measured via UV absorbance at 460 nm. This method is sensitive but requires careful pH control .
  • Reduction to H₂S : Treatment with reductants (e.g., DTT) converts sulfane sulfur to H₂S, quantified via chromatography or monobromobimane trapping. This approach is versatile but may lack specificity for individual species .
  • Fluorescent Probes (e.g., SSP2) : Utilizes sulfane sulfur-mediated cyclization to activate fluorescence. This non-destructive method allows real-time detection in tissues and cellular systems .
    For tissue-specific quantification, isotope dilution mass spectrometry (IDMS) coupled with triphenylphosphine derivatization offers high precision, as demonstrated in mouse liver (57.0 nmol/g) and kidney (150.9 nmol/g) .

Q. What synthetic routes are available for preparing this compound derivatives?

Answer: Key strategies include:

  • Nucleophilic Substitution : Reacting 2-chlorobenzyl thiols with 3-fluorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF). This method requires optimization of reaction time and temperature to minimize side products .
  • Oxidative Coupling : Using oxidizing agents (e.g., 3-chloroperoxybenzoic acid) to form sulfoxides or sulfones, which can be further functionalized. This approach is useful for generating metabolites or analogs .
  • Cross-Coupling Catalysis : Palladium-catalyzed coupling of halogenated aryl groups with thiols, though this may require specialized ligands for fluorinated substrates .

Q. How can structural characterization of this compound be performed?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the sulfane sulfur linkage. For example, related compounds like 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone were characterized using this method .
  • Computational Modeling : Tools like ACD/Labs predict physicochemical properties (e.g., density: 1.3 g/cm³; boiling point: ~307.8°C) based on SMILES strings (e.g., c1cc(cc(c1)Sc2cccc(c2)F)F) .
  • NMR and MS : ¹H/¹³C NMR identifies substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₉ClFSS, calculated 268.02 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfane sulfur quantification data across different detection methods?

Answer: Discrepancies often arise due to:

  • Method-Specific Artifacts : Fluorescent probes (e.g., SSP2) may overestimate sulfane sulfur in reducing environments, while cyanolysis underestimates it in low-pH samples .
  • Tissue-Specific Interference : Kidney samples show higher sulfane sulfur (150.9 nmol/g) due to endogenous thiols, requiring IDMS validation to exclude matrix effects .
  • Standardization : Use internal standards (e.g., isotopically labeled analogs) and cross-validate results with orthogonal methods (e.g., compare fluorescent probe data with HPLC-MS) .

Q. What are the tissue-specific metabolic implications of this compound in mammalian systems?

Answer:

  • Liver/Kidney Metabolism : High sulfane sulfur levels in these organs (57.0–150.9 nmol/g) suggest active sulfurtransferase activity, potentially modulating redox signaling or detoxification pathways .
  • Neurological Effects : Lower brain concentrations (46.0 nmol/g) may reflect blood-brain barrier restrictions, though fluorinated analogs could enhance permeability for CNS-targeted studies .
  • Toxicity Screening : Limited data exist for chlorinated/fluorinated sulfanes. Standard protocols (e.g., Ames test, mitochondrial toxicity assays) should be prioritized, as seen in analogs like 3-chloro-4-(methylsulfanyl)benzoic acid .

Q. How can sulfane sulfur derivatives influence biological systems, and what mechanisms underpin their activity?

Answer:

  • Redox Modulation : Sulfane sulfur pools regulate H₂S bioavailability, impacting mitochondrial respiration and antioxidant defenses. Fluorinated substituents may alter electrophilicity and binding to cysteine residues .
  • Antiviral Potential : Sulfane sulfur-generating systems inhibit HIV replication in vitro via thiol-disulfide disruption, suggesting this compound could be tested in viral entry/assembly assays .
  • Enzyme Interactions : Competitive inhibition of cysteine proteases (e.g., caspase-3) has been observed in structurally similar compounds, warranting kinetic studies with fluorinated variants .

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